Cefuroxime butyl ammonium
Description
Significance of Cephalosporin (B10832234) Derivatives in Modern Chemistry Research
Cephalosporins are a cornerstone class of β-lactam antibiotics, originally derived from the fungus Acremonium chrysogenum. google.comnih.gov Their core structure, featuring a dihydrothiazine ring fused to a β-lactam ring, provides a versatile scaffold for synthetic modification. google.com In modern chemistry research, the development of cephalosporin derivatives is driven by the need to overcome challenges such as poor oral bioavailability, chemical instability, and the rise of bacterial resistance. google.comnih.gov
The modification of the C3 and C7 side chains of the cephalosporin nucleus allows chemists to modulate the compound's antibacterial spectrum and stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. google.com Cefuroxime (B34974) itself was a significant advancement as a second-generation cephalosporin, noted for its enhanced stability against many of these enzymes. nih.govchemicalbook.com The ongoing research into new salt and ester forms aims to refine physicochemical properties like solubility and permeability, which are critical for effective drug delivery. nih.govmdpi.com The formation of organic salts, for instance, is a documented strategy to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). nih.govmdpi.com
Structural Framework and Chemical Characteristics of Cefuroxime and its Salt Forms
Cefuroxime is a semi-synthetic cephalosporin characterized by a furan-containing side chain at the C7 position and a carbamoyloxymethyl group at the C3 position. nih.gov A key structural feature is the methoxyimino group, which confers notable resistance to hydrolysis by β-lactamases. chemicalbook.com The parent cefuroxime molecule is an acid, containing a carboxylic acid group at the C4 position, which is typically ionized at physiological pH. google.com This polarity limits its passive diffusion across the gastrointestinal tract. google.com
To overcome this, various salt and ester forms have been developed. The most common are Cefuroxime Sodium, for parenteral administration, and Cefuroxime Axetil, an oral prodrug where the carboxylic acid is masked by an acetoxyethyl ester. nih.govmdpi.com
Cefuroxime Butyl Ammonium (B1175870) is an organic salt formed by the reaction of cefuroxime's carboxylic acid with n-butylamine. epo.org In this arrangement, the cefuroxime molecule acts as the anion, and the protonated butylamine (B146782) (the butyl ammonium cation) serves as the counter-ion. This salt formation is a classic acid-base reaction, intended to modify the physical properties of the parent drug. The formation of such an amine salt can serve as a useful intermediate step in the synthesis of other forms, such as cefuroxime axetil. epo.org
Table 1: Chemical Properties of Cefuroxime and Related Compounds Below is an interactive table detailing the chemical properties of Cefuroxime and its derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cefuroxime | C₁₆H₁₆N₄O₈S | 424.39 | 55268-75-2 |
| Cefuroxime Butyl Ammonium | C₁₆H₁₆N₄O₈S·C₄H₁₁N | 497.52 | Not Available |
| Cefuroxime Sodium | C₁₆H₁₅N₄NaO₈S | 446.37 | 56238-63-2 |
| Cefuroxime Axetil | C₂₀H₂₂N₄O₁₀S | 510.47 | 64544-07-6 |
Data sourced from PubChem and other chemical databases. nih.govnih.govwikipedia.org
Research Trajectory of Cefuroxime and Analogous Compounds
The research trajectory for cefuroxime began with its synthesis by Glaxo Laboratories, patented in the 1970s. nih.govchemicalbook.com It was developed to be a more potent antibiotic with a broader spectrum of activity compared to first-generation cephalosporins, particularly against ampicillin-resistant Haemophilus influenzae. nih.gov
The initial challenge with cefuroxime was its poor absorption when taken orally, which led to the development of the injectable Cefuroxime Sodium and the oral prodrug Cefuroxime Axetil in the early 1990s. nih.govgoogle.com The axetil ester improves lipophilicity, allowing the drug to be absorbed in the gut, where it is then hydrolyzed by intestinal esterases to release the active cefuroxime. nih.govmdpi.com
Further research has focused on creating other novel salt forms to enhance physicochemical properties. A 2024 study, for example, reported the synthesis of five new organic salts of cefuroxime using pyridinium (B92312) and imidazolium (B1220033) cations, which resulted in a significant increase in water solubility—between 8 and 200 times greater than the parent drug. nih.govmdpi.com
Within this context, the synthesis of this compound, as described in a patent, represents a specific pathway in the chemical manipulation of cefuroxime. epo.org A patent outlines a process for producing the n-butylamine salt of cefuroxime by adding n-butylamine to a solution of cefuroxime acid. epo.org This salt is then used as an intermediate for the production of Cefuroxime Axetil or Cefuroxime Sodium. epo.org This highlights a research and manufacturing strategy focused on creating stable, isolable intermediates to facilitate the synthesis of the final, pharmaceutically active forms.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
403736-96-9 |
|---|---|
Molecular Formula |
C20H27N5O8S |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
butan-1-amine;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S.C4H11N/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;1-2-3-4-5/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);2-5H2,1H3/b19-9-;/t10-,14-;/m1./s1 |
InChI Key |
CWFUGGFLZKOYLE-JTBFTWTJSA-N |
Isomeric SMILES |
CCCCN.CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Canonical SMILES |
CCCCN.CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Cefuroxime and Its Derivatives
Strategies for Cefuroxime (B34974) Core Structure Synthesis
The synthesis of the Cefuroxime core is a multi-step process that typically begins with precursors derived from penicillin fermentation. The primary building blocks are 7-amino cephalosporanic acid (7-ACA) and an activated side-chain, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA).
Utilization of 7-Amino Cephalosporanic Acid (7-ACA) as a Precursor
7-ACA is the fundamental nucleus for many semi-synthetic cephalosporins, including Cefuroxime. A crucial step in the synthesis is the hydrolysis of the 3-acetoxymethyl group of 7-ACA to a 3-hydroxymethyl group, yielding (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid, also known as 7-amino-3-hydroxymethyl cephalosporanic acid (7-AHCA). nih.gov
This transformation is sensitive to reaction conditions, particularly pH, as the β-lactam ring is susceptible to cleavage under strongly alkaline conditions. nih.gov To mitigate this, various reagents and conditions have been explored. While bases like sodium hydroxide (B78521) can be used, they require very low temperatures (below -40°C) to minimize degradation and impurity formation. nih.gov A novel and more efficient method utilizes a combination of triethylamine (B128534) and tetrabutylammonium (B224687) hydroxide (TBAH) at a more moderate temperature of -10°C. mdpi.com This process has been shown to improve both the yield and purity of the resulting 7-AHCA intermediate. mdpi.com
The reaction proceeds via the hydrolysis of the ester linkage at the C-3 position of the cephem nucleus. The use of TBAH facilitates this conversion effectively while minimizing the harsh alkalinity that can lead to the undesirable opening of the β-lactam ring. nih.govmdpi.com
Reactions Involving (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid Ammonium Salt (SMIA)
The distinctive side-chain of Cefuroxime is introduced using (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA). gssrr.org This compound, a yellow crystalline substance, is a key intermediate that is condensed with the 7-AHCA precursor. mdpi.comgssrr.org
The synthesis of SMIA itself often starts from 2-acetyl furan. gssrr.orgmdpi.com The process involves oxidation and subsequent oximation with methoxyamine to form the desired Z-isomer, which is critical for the antibiotic's activity. nih.gov The ammonium salt form improves the compound's stability and handling characteristics. gssrr.org
In the main synthesis pathway, the SMIA is first "activated" before it is reacted with 7-AHCA. This activation converts the carboxylic acid of SMIA into a more reactive form, facilitating the acylation of the amino group on the 7-AHCA nucleus. tandfonline.com
Activation Reagents and Their Impact on Synthetic Yield and Purity
Historically, phosphorus-based reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) have been used in solvents like dimethylformamide (DMF). tandfonline.com While effective, these reagents generate toxic waste products, including phosphoric and hydrochloric acids, making the process less environmentally friendly. tandfonline.com
More recent innovations have focused on "greener" activation reagents. A notable improvement is the use of oxalyl chloride in a mixture of dimethylacetamide (DMAC) and DMF. tandfonline.com This method has been shown to produce the activated SMIA-Cl intermediate with a high yield of around 90% in a significantly shorter reaction time of 1.5 hours. tandfonline.comdrugbank.com A key advantage of this process is that the waste products are non-toxic compounds such as ammonium chloride, carbon monoxide, and carbon dioxide, representing a significant step towards a more sustainable synthesis. tandfonline.comdrugbank.com
The table below summarizes the comparison between different activation reagents.
| Activation Reagent | Solvent | Temperature | Yield | Reaction Time | Waste Products | Reference |
| Phosphoryl Chloride (POCl₃) | DMAC/DMF | -40°C to 0°C | ~42% (overall) | Longer | Toxic (Phosphoric acid, HCl) | tandfonline.com |
| Oxalyl Chloride (OXC) | DMAC/DMF | Not specified | ~90% (activation step) | 1.5 hours | Non-toxic (NH₄Cl, CO, CO₂) | tandfonline.comdrugbank.com |
Derivatization for Enhanced Chemical Utility
Cefuroxime itself is poorly absorbed from the gastrointestinal tract, making derivatization necessary for oral administration. nih.gov This is typically achieved through esterification of the carboxylic acid group. Furthermore, forming salts can modify the compound's physicochemical properties.
Esterification Pathways and Reaction Conditions
To improve oral bioavailability, the carboxylic acid group at the C-4 position of the Cefuroxime core is converted into an ester prodrug. drugs.com The most common example is Cefuroxime axetil, the 1-(acetyloxy)ethyl ester of Cefuroxime. medlineplus.gov This ester is stable enough to be absorbed from the gut and is then rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active Cefuroxime molecule.
The synthesis of these esters involves reacting the parent Cefuroxime acid with a suitable haloester derivative, such as 1-bromoethyl acetate (B1210297) for Cefuroxime axetil. The reaction is typically carried out in the presence of an acid-binding agent to neutralize the hydrogen halide formed during the reaction. Agents used for this purpose can include tertiary amines like triethylamine or inorganic bases such as sodium bicarbonate. The choice of solvent is also critical, with options including ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). drugs.com The yield of these esterification reactions can be variable, with some methods reporting yields around 50%, indicating the potential for significant impurity formation.
Salt Formation Mechanisms for Cefuroxime Butyl Ammonium Synthesis
The formation of salts is a common strategy in pharmaceutical chemistry to alter properties like solubility, stability, and ease of handling. Cefuroxime can be converted into various salt forms, including this compound.
The underlying mechanism for the formation of this compound is a classic acid-base neutralization reaction. Cefuroxime is an acidic compound due to the presence of a carboxylic acid group (-COOH) at the C-4 position of the cephem nucleus. Butylamine (B146782) (CH₃(CH₂)₃NH₂) is a basic organic compound.
When Cefuroxime and butylamine are combined in a suitable solvent, the basic amino group of butylamine accepts a proton (H⁺) from the acidic carboxylic acid group of Cefuroxime. This proton transfer results in the formation of a carboxylate anion (COO⁻) on the Cefuroxime molecule and a butylammonium (B8472290) cation (CH₃(CH₂)₃NH₃⁺). The resulting ionic bond between these two oppositely charged species constitutes the this compound salt.
This process is analogous to the synthesis of other organic salts of Cefuroxime, where the drug is combined with various biocompatible organic molecules to improve its physicochemical characteristics. medlineplus.gov For instance, the preparation of Cefuroxime salts with pyridinium (B92312) and imidazolium (B1220033) cations has been achieved via a buffer-assisted neutralization methodology to enhance water solubility. medlineplus.gov In these syntheses, Cefuroxime is typically dissolved in a buffered aqueous solution, and the corresponding cation solution is added to facilitate the salt exchange and formation. A similar principle would apply to the synthesis of this compound, where control of pH and solvent choice would be crucial to ensure complete salt formation while preserving the integrity of the β-lactam ring.
Control and Mitigation of Isomerization during Synthesis
A significant challenge in the synthesis of cephalosporin (B10832234) ester prodrugs, such as cefuroxime axetil, is the undesirable isomerization of the double bond within the dihydrothiazine ring. This section details the nature of this isomerization and the strategies employed to control and prevent it, ensuring the formation of the therapeutically active isomer.
During the synthesis of cephalosporin esters, a base-catalyzed, reversible isomerization of the double bond from the Δ³ to the Δ² position frequently occurs. imperial.ac.uk The Δ³-isomer is the biologically active form, while the Δ²-isomer is microbiologically inactive. imperial.ac.ukresearchgate.net This isomerization represents a critical issue in the manufacturing process, as the structural similarity between the two isomers makes their separation by conventional methods like chromatography and fractional crystallization exceedingly difficult. google.com
The formation of the inactive Δ²-isomer is a common side reaction that can significantly reduce the yield of the desired Δ³-cephalosporin ester. researchgate.netresearchgate.net The equilibrium between the two isomers is influenced by factors such as the basicity of the reaction medium and the steric bulk of the ester group at the C-4 position. imperial.ac.ukgoogle.com The Δ²-isomer can be identified and distinguished from the active Δ³-isomer using NMR spectroscopy; for instance, the Δ²-isomer of cefetamet (B193807) shows a characteristic signal for the C-4 proton at 4.87 ppm, which is absent in the Δ³-isomer. asm.org While this isomerization is a known challenge under synthetic basic conditions, studies have shown that in the human intestine, enzymatic hydrolysis of the prodrug ester to the active Δ³-cephalosporin is significantly faster than the isomerization to the inactive Δ² form. researchgate.netasm.org
To address the challenge of Δ³-Δ² isomerization, various catalytic strategies have been developed. These methods aim to facilitate the desired esterification reaction while suppressing the formation of the inactive Δ²-isomer.
Quaternary ammonium salts, particularly Tetrabutyl Ammonium Hydrogen Sulfate (B86663) (TBAHS), are widely used as phase transfer catalysts in the synthesis of cephalosporin esters. google.comjfda-online.commedchemexpress.com These catalysts facilitate the transfer of the cephalosporin carboxylate anion from an aqueous or solid phase to an organic phase where the esterification reaction with an alkyl halide occurs. guidechem.com
The application of TBAHS has been shown to be highly effective in preventing Δ³-Δ² isomerization during the synthesis of cefuroxime ester prodrugs. jfda-online.com In the esterification of cefuroxime sodium, the use of TBAHS can lead to the formation of the desired Δ³-isomer as the sole product, with no detectable Δ²-isomer. google.comjfda-online.com The effectiveness of the catalyst is dependent on its molar ratio relative to the cefuroxime salt. For instance, complete inhibition of isomerization was achieved when the molar ratio of TBAHS to cefuroxime sodium was 0.35 or higher. jfda-online.com Without the addition of TBAHS, the formation of the Δ²-isomer can be as high as 10%. google.com
| Molar Ratio (TBAHS / Cefuroxime Sodium) | Δ²-Isomer Formation (%) | Source |
|---|---|---|
| 0 | ~10.0% | google.com |
| >0.35 | Not Detected | jfda-online.com |
| 0.80 (with Cefotaxime Sodium) | Completely Inhibited | google.com |
The choice of the counter ion in the quaternary ammonium salt catalyst plays a crucial role in its ability to suppress isomerization. jfda-online.com A comparative study between Tetrabutyl Ammonium Hydrogen Sulfate (TBA⁺HSO₄⁻) and Tetrabutyl Ammonium Iodide (TBA⁺I⁻) demonstrated the superiority of the hydrogen sulfate counter ion. jfda-online.com
When TBA⁺I⁻ was used as the catalyst, considerable isomerization occurred, yielding the undesired Δ²-isomer in predominant amounts. google.com In contrast, TBA⁺HSO₄⁻ proved to be a much better catalyst for preventing this side reaction. jfda-online.com The use of TBA⁺HSO₄⁻ resulted in the desired cefuroxime double ester as the sole product, effectively eliminating the Δ³-Δ² isomerization issue that has been frequently reported in the preparation of cephalosporin esters. jfda-online.com
| Catalyst | Counter Ion | Outcome on Isomerization | Source |
|---|---|---|---|
| Tetrabutyl Ammonium Hydrogen Sulfate (TBAHS) | Hydrogen Sulfate (HSO₄⁻) | Effectively prevented isomerization; desired Δ³ ester was the sole product. | jfda-online.com |
| Tetrabutyl Ammonium Iodide | Iodide (I⁻) | Resulted in considerable isomerization, with the Δ²-isomer formed in predominant amounts. | google.com |
Catalytic Strategies for Isomerization Prevention
Green Chemistry Principles in Cefuroxime Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ijpsjournal.comijrpr.com These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. nih.gov
In the synthesis of cefuroxime, green chemistry approaches aim to replace hazardous reagents and reduce toxic waste. gssrr.org Traditional methods for activating the side-chain acid, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid, often use reagents like phosphoryl chloride, which generate toxic waste such as phosphoric acid and hydrochloric acid. gssrr.org
A novel, greener synthesis route utilizes oxalyl chloride as the activating reagent. gssrr.org This method offers a high yield of around 90% and is considered an environmentally friendly process because the resulting wastewater contains only non-toxic compounds like ammonium chloride, carbon monoxide, and carbon dioxide. gssrr.org Another approach employs triphosgene (B27547) for the acylation step, which also reduces the amount of chloride salts and phosphates in the waste stream and avoids the use of high-boiling-point solvents that are difficult to recover. patsnap.com These eco-friendly methods not only lessen the environmental impact but also improve product quality by reducing solvent residues in the final active pharmaceutical ingredient. patsnap.com
Degradation Kinetics and Chemical Stability Mechanisms of Cefuroxime Analogues
Hydrolytic Degradation Pathways
The hydrolysis of cefuroxime (B34974) and its analogues is a complex process influenced by several factors, most notably the pH of the environment. The degradation pathways involve the cleavage of key structural moieties, leading to the formation of various inactive products.
The rate of hydrolytic degradation of cefuroxime analogues is highly dependent on the pH of the solution. nih.govwisdomlib.org Studies on cefuroxime and its ester prodrug, cefuroxime axetil, have demonstrated that the hydrolysis follows specific pH-rate profiles. For cefuroxime axetil, maximum stability is observed in the pH range of 3.5 to 5.5. nih.gov Outside of this range, the degradation rate increases. In highly acidic (0.1N HCl) and alkaline (0.1N NaOH) conditions, cefuroxime shows significant instability, with substantial degradation occurring within 90 minutes and complete degradation observed by the third day. wisdomlib.org The hydrolysis kinetics of cefuroxime axetil have been found to follow a first-order reaction in a pH range of 1 to 9. lookchem.com The pH-rate expression for cefuroxime hydrolysis can be described by the equation: k = kH(aH+) + kS1f1 + kS2f2 + kOH(aOH-), where kH and kOH are the catalytic rate constants for hydrogen and hydroxyl ions, respectively, and kS1 and kS2 are first-order rate constants for spontaneous hydrolysis. nih.gov Maximum stability for cefuroxime is found in the pH-independent region from pH 4 to 7. nih.gov
The cefuroxime molecule contains two primary groups that are susceptible to hydrolytic attack: the β-lactam ring and the carbamoyloxymethyl group at position 3. ptfarm.plptfarm.pl The β-lactam ring is a four-membered cyclic amide, and its inherent ring strain makes it prone to cleavage. researchgate.net This cleavage is a common mechanism of inactivation for all β-lactam antibiotics. researchgate.netnih.gov
The hydrolytic degradation of cefuroxime analogues results in the formation of several degradation products. For cefuroxime axetil, which is a 50:50 mixture of two diastereomers (A and B), the hydrolysis yields cefuroxime, delta-2-cefuroxime axetil, and α,β-sulfoxides. nih.gov Under stress conditions, the main decomposition products of cefuroxime axetil diastereoisomers are the ∆3-isomers. ptfarm.pl In aqueous solutions, cefuroxime axetil is hydrolyzed to its active acidic form, cefuroxime. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed to separate and identify these degradation products, which include Δ³-isomers and E-isomers. medcraveonline.com Studies have identified at least two decomposition products that separate from the intact drug during stability testing of cefuroxime sodium. nih.gov
Kinetic Modeling of Degradation Processes
The degradation of cefuroxime analogues can be mathematically modeled to predict their stability under various conditions. This typically involves determining the order of the reaction and the associated rate constants.
The degradation of cefuroxime and its analogues in aqueous solutions generally follows pseudo-first-order kinetics. ptfarm.pldoaj.org This means that the rate of degradation is proportional to the concentration of the drug, assuming other factors like pH are held constant. amazonaws.comlibretexts.org The pseudo-first-order rate constants (k) can be determined experimentally by monitoring the concentration of the drug over time using methods like HPLC. ptfarm.plptfarm.pl The rate constants are then calculated from the slope of the linear plot of the natural logarithm of the drug concentration versus time. For cefuroxime hydrolysis in an acidic medium, pseudo-first-order rate constants were determined for both the degradation of the parent compound and the formation of its products. ptfarm.pl
The table below presents the pseudo-first-order rate constants for the degradation of a cefuroxime analogue in different media.
| Medium | Reaction | Product | Rate Constant (k) x 10³ (s⁻¹) | Standard Deviation x 10⁻⁴ |
|---|---|---|---|---|
| Acidic (pH=0.42) | Formation | Product A | 1.24 | 0.745 |
| Degradation | Product A | 0.879 | 0.453 | |
| Neutral (pH=6.98) | Formation | Product A | 1.29 | 1.93 |
| Degradation | Product A | 0.267 | 0.481 | |
| Alkaline (pH=11.96) | Formation | Product D | 2.15 | 3.32 |
| Degradation | Product D | 2.95 | 0.960 |
Table adapted from kinetic data on cefuroxime degradation. ptfarm.pl
Temperature is a significant factor affecting the rate of chemical reactions, including the degradation of pharmaceuticals. The chemical stability of cefuroxime axetil in acetone (B3395972) solution, for instance, decreases as the temperature increases. doaj.org Reconstituted cefuroxime axetil suspension is stable for a longer period when stored at refrigerated temperatures (2-8°C) compared to room temperature. researchgate.netbjbms.orgnih.gov Specifically, it was found to be stable for 10 days under refrigeration but only for 3 days at room temperature. researchgate.net Similarly, cefuroxime sodium in solution exhibits less than 4% potency loss after 21 days at 5°C, compared to a loss of less than 10% after just 2 days at 25°C. nih.gov
The composition of the solution, particularly the presence of buffer systems, can also influence degradation rates. Buffer catalysis has been observed in acetate (B1210297) and phosphate (B84403) buffers for cefuroxime axetil hydrolysis. nih.gov However, formate, acetate, phosphate, and borate (B1201080) buffers were found not to catalyze the degradation of cefuroxime itself. nih.gov The temperature dependencies for the various rate constants in the pH-rate profile can be described using the Arrhenius equation, allowing for the prediction of hydrolysis rates at any given pH and temperature. nih.gov
Scientific Article on Cefuroxime Butyl Ammonium (B1175870) Forthcoming Pending Availability of Research Data
Initial research confirms the existence of Cefuroxime butyl ammonium, identified with the molecular formula C16H16N4O8S·C4H11N. However, detailed investigations into its specific degradation pathways and stability under various stress conditions have not been published.
Studies on related compounds, such as Cefuroxime axetil and Cefuroxime sodium, provide a broad understanding of how the core cefuroxime structure degrades. For instance, research on Cefuroxime axetil shows that its degradation in the solid state can follow a first-order reversible autocatalytic reaction, particularly in the presence of humidity. The primary degradation products identified in these studies include Δ3-isomers and E-isomers of Cefuroxime axetil.
Furthermore, investigations into the synthesis of cefuroxime esters have highlighted the role of quaternary ammonium salts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), as phase-transfer catalysts. These catalysts are instrumental in preventing the isomerization of the Δ3-cephem nucleus to the undesired Δ2-isomer during the synthesis process, which is a critical aspect of maintaining the compound's therapeutic efficacy.
Photodegradation studies on other cefuroxime analogues indicate a susceptibility to UV radiation, leading to photoisomerization of the alkoxyimino group and potential photolysis of the beta-lactam ring. Advanced oxidation processes have also been explored for the degradation of the general cefuroxime structure in aqueous environments, often involving hydroxyl radicals as the primary active species.
Stress stability testing on various forms of cefuroxime has demonstrated significant degradation under hydrolytic (both acidic and alkaline) and oxidative conditions. In contrast, the molecule generally shows greater stability under thermal and photolytic stress.
Despite the wealth of information on Cefuroxime and its common derivatives, this knowledge cannot be directly and accurately extrapolated to this compound without specific experimental data. The nature of the counter-ion (butyl ammonium) can significantly influence the physicochemical properties of the salt, including its stability, solubility, and degradation kinetics.
Therefore, the generation of a scientifically accurate and thorough article strictly focusing on the degradation and stability of this compound, as per the requested detailed outline, is not feasible until dedicated research on this specific compound becomes available in the public domain.
Advanced Analytical Methodologies for Cefuroxime Compound Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating cefuroxime (B34974) from related substances, degradation products, and other matrix components. These techniques are widely used for both qualitative and quantitative analysis in pharmaceutical settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity and content analysis of cefuroxime. Various HPLC methods have been developed and validated for the determination of cefuroxime in different matrices, including bulk drug substances and pharmaceutical formulations. researchgate.netsemanticscholar.org These methods are valued for their rapidity, precision, and selectivity. rsc.org
A common approach involves reversed-phase HPLC (RP-HPLC) on a C18 column with UV detection. semanticscholar.org The mobile phase composition is a critical parameter and is often a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgptfarm.pl For instance, one method utilizes a mobile phase of 0.07 M potassium dihydrogen phosphate (B84403) solution with 8.5% acetonitrile at a pH of 3.0. ptfarm.pl The detection wavelength is typically set around 275 nm or 278 nm to achieve optimal sensitivity for cefuroxime. researchgate.netptfarm.pl
Validation of these HPLC methods, in accordance with ICH guidelines, demonstrates their reliability. semanticscholar.org Key validation parameters include linearity, precision, accuracy, and robustness. semanticscholar.orgptfarm.pl Linearity is often established over a wide concentration range, for example, from 0.2 to 12.0 µg/mL. ptfarm.pl Precision is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values typically below 2%. semanticscholar.org Accuracy is confirmed by recovery studies, with results generally exceeding 99%. semanticscholar.org The robustness of the method is tested by introducing small, deliberate variations in parameters like mobile phase composition and flow rate. semanticscholar.org
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Supelcosil LC-18-DB (250 x 4.6 mm, 5 µm) | Enable C18 (250 mm × 4.6 mm, 5.0 μm) semanticscholar.org |
| Mobile Phase | 0.07 M sodium dihydrophosphate with 10% acetonitrile researchgate.net | Triethylamine (B128534): Methanol: Acetonitrile: Ultra-Pure Water (2:10:20:68 v/v%) semanticscholar.org |
| Flow Rate | 1.7 mL/min researchgate.net | 1.0 ml/min semanticscholar.org |
| Detection Wavelength | Not Specified | 265 nm semanticscholar.org |
| Linearity Range | 0.2 – 12.0 µg/mL researchgate.net | 0.1–80 µg/ml semanticscholar.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the identification and trace analysis of cefuroxime. researchgate.netsemanticscholar.org These techniques are particularly valuable for quantifying low levels of the drug in complex biological matrices like human plasma and for identifying unknown impurities and degradation products. nih.govresearchgate.net
An LC-MS/MS method for cefuroxime in human plasma typically involves a simple protein precipitation step for sample preparation. nih.gov The chromatographic separation is often achieved on a C18 column with an isocratic mobile phase, such as methanol and 0.05% formic acid in water. researchgate.netnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net For cefuroxime, a common transition is m/z 423.0 → 317.9. researchgate.net
The validation of LC-MS/MS methods demonstrates excellent performance characteristics. Linearity can be established in the ng/mL to µg/mL range, for instance, from 0.0525 to 21.0 µg/mL. nih.gov The lower limit of quantification (LLOQ) can be as low as 25 ng/mL. nih.gov Intra- and inter-day precision are typically below 10%, and accuracy is within ±15%. nih.gov The high sensitivity of LC-MS/MS makes it an indispensable tool for pharmacokinetic studies and for detecting trace levels of related substances. nih.goveuropa.eu
| Parameter | Value |
|---|---|
| Linearity Range | 0.0525–21.0 μg/mL |
| Correlation Coefficient (r) | 0.9998 |
| Intra-day Precision (RSD) | ≤ 2.84% |
| Inter-day Precision (RSD) | ≤ 6.26% |
| Accuracy | 90.92% to 101.8% |
| Recovery | 89.44% to 92.32% |
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective alternative for the analysis of cefuroxime. researchgate.netjpbs.in It is particularly useful for the simultaneous analysis of multiple samples. acclmp.com
In a typical HPTLC method for cefuroxime, pre-coated silica (B1680970) gel 60 F254 plates are used as the stationary phase. researchgate.net The mobile phase is a mixture of solvents, such as chloroform, methanol, and toluene (B28343) in a specific ratio (e.g., 7:4:3 v/v/v). researchgate.net After development, densitometric scanning is performed at a specific wavelength, such as 289 nm, for quantification. researchgate.net The Rf value for cefuroxime is a key parameter for its identification. researchgate.net
Validation of HPTLC methods as per ICH guidelines includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is typically observed in the nanogram per spot range, for example, 300 to 800 ng/spot. researchgate.net The LOD and LOQ for cefuroxime have been reported to be around 9.85 ng/spot and 100.95 ng/spot, respectively. researchgate.net HPTLC can be successfully applied for the determination of cefuroxime in pharmaceutical dosage forms. researchgate.netresearchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques provide invaluable information about the molecular structure and interactions of cefuroxime compounds. These methods are crucial for structural elucidation, identification of isomers, and understanding the compound's behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers (e.g., 1H-1H COSY 2D NMR, DEPT 135 NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cefuroxime and its isomers. tsijournals.com Both ¹H and ¹³C NMR are used to distinguish between the therapeutically more active Z-isomer and the less active E-isomer of cefuroxime. tsijournals.comtsijournals.com The chemical shifts of specific protons and carbons can be used for this differentiation. tsijournals.com For example, in ¹H NMR, the aminothiazole proton of the E-isomer appears at a downfield chemical shift compared to the Z-isomer. tsijournals.com
Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlated Spectroscopy (COSY), provide information about proton-proton couplings, which helps in assigning the signals in the ¹H NMR spectrum. fda.gov.tw Distortionless Enhancement by Polarization Transfer (DEPT) 135 NMR is another important technique that distinguishes between CH, CH₂, and CH₃ groups. fda.gov.twlibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.org Quaternary carbons are not observed in DEPT spectra. libretexts.org These NMR techniques were instrumental in identifying the structures of Δ³ and Δ² isomeric esters of cefuroxime. fda.gov.tw
| NMR Technique | Application | Key Information Obtained |
|---|---|---|
| ¹H NMR | Distinguishing E and Z isomers tsijournals.com | Chemical shift differences of specific protons tsijournals.com |
| ¹³C NMR | Distinguishing E and Z isomers tsijournals.com | Chemical shift differences of specific carbons tsijournals.com |
| ¹H-¹H COSY 2D NMR | Structural elucidation of isomers fda.gov.tw | Proton-proton coupling correlations fda.gov.tw |
| DEPT 135 NMR | Structural elucidation of isomers fda.gov.tw | Differentiation of CH, CH₂, and CH₃ groups fda.gov.twlibretexts.org |
Raman Spectroscopy and Mapping for Molecular Interactions
Raman spectroscopy is a vibrational spectroscopic technique that provides detailed information about the molecular structure and interactions of cefuroxime. researchgate.net It has been used to identify and characterize the amorphous and crystalline forms of cefuroxime axetil. researchgate.net The Raman spectrum of cefuroxime exhibits characteristic bands that can be assigned to specific vibrational modes of its functional groups. researchgate.net
Raman spectroscopy and mapping have been applied to study the molecular interactions between cefuroxime axetil and cyclodextrins. nih.govnih.gov These studies help in understanding the formation of inclusion complexes, which can improve the physicochemical properties of the drug. researchgate.netnih.gov By analyzing the changes in the Raman spectra upon complexation, it is possible to identify the chemical groups involved in the interaction. nih.gov For example, it has been shown that α- and β-cyclodextrins interact with the furanyl and methoxy (B1213986) moieties of cefuroxime axetil. nih.gov Raman mapping can provide spatial information about the distribution of the drug and excipients in a pharmaceutical formulation. nih.gov
Handheld Raman analyzers have also been explored for the rapid detection of counterfeit cefuroxime axetil products. americanpharmaceuticalreview.com While this technique can quickly identify the active pharmaceutical ingredient, the presence of excipients can interfere with the analysis of finished products. americanpharmaceuticalreview.com
UV-Visible Spectroscopy for Quantitative Estimation
UV-Visible spectrophotometry is a common, simple, and cost-effective technique for the quantitative analysis of active pharmaceutical ingredients (APIs). The method relies on the principle that the analyte absorbs light at a specific wavelength. For Cefuroxime and its derivatives, the presence of a chromophore in the molecular structure allows for its detection and quantification.
In practice, a UV-Visible spectrophotometric method for Cefuroxime butyl ammonium (B1175870) would first involve determining its wavelength of maximum absorbance (λmax). For other forms of Cefuroxime, this is typically observed in the range of 277-281 nm, depending on the solvent used. smolecule.comncats.io For instance, studies on Cefuroxime axetil have identified a λmax at 278 nm in methanol and 281 nm in 0.1N HCl. smolecule.comncats.io The absorbance of a solution containing Cefuroxime butyl ammonium would be measured at this λmax, and its concentration would be determined by reference to a calibration curve. This curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations, which should demonstrate a linear relationship in accordance with Beer's law. ncats.io
Validation of Analytical Methods for Research Applications
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. This process involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. The validation would be performed in accordance with internationally recognized guidelines.
Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Detection (LOD), Limits of Quantification (LLOQ)
A comprehensive validation of an analytical method for this compound would assess the following key parameters:
Selectivity/Specificity: This parameter ensures that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or excipients. For a UV-spectroscopic method, this would involve comparing the spectra of the analyte with those of potential interfering substances.
Linearity: Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. science.gov This is typically evaluated by linear regression analysis of the calibration curve data. For Cefuroxime axetil, linearity has been established in ranges such as 0.4 - 2 µg/ml and 9.20–27.60 µg/mL. smolecule.comncats.io
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. science.gov Acceptable recovery is typically within 98-102%.
Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. rsc.org The precision is expressed as the relative standard deviation (%RSD), which should ideally be less than 2%. smolecule.com
Limit of Detection (LOD): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LLOQ): LLOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org
The following table illustrates typical validation parameters as reported for Cefuroxime axetil, which would serve as a benchmark for validating a method for this compound.
| Validation Parameter | Typical Finding for Cefuroxime Axetil/Sodium | Reference |
| Linearity Range | 0.4 - 2 µg/ml | smolecule.com |
| Correlation Coefficient (r²) | > 0.999 | ncats.io |
| Accuracy (% Recovery) | 98.54% – 99.98% | smolecule.com |
| Precision (%RSD) | < 2% | smolecule.comnih.gov |
| LOD | 0.06 - 0.08 µg/mL (HPLC) | |
| LLOQ | 0.2 µg/mL - 0.60 µg/mL (HPLC) | rsc.org |
Compliance with Regulatory Guidelines for Method Validation (e.g., ICH, USP, EMA, FDA)
Any analytical method developed for pharmaceutical research and quality control must be validated according to guidelines established by regulatory authorities. The most prominent of these is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q2(R2) guideline on "Validation of Analytical Procedures". Other major regulatory bodies like the U.S. Food and Drug Administration (FDA), United States Pharmacopeia (USP), and the European Medicines Agency (EMA) have similar or harmonized requirements. rsc.org
These guidelines provide a framework for the types of validation studies required for different analytical procedures and define the acceptance criteria for each validation parameter. Adherence to these guidelines ensures the integrity and reliability of the data generated, which is essential for regulatory submissions and maintaining product quality.
Application of Analytical Methods in Stability-Indicating Assays
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from potential degradation products, process impurities, or other excipients. The development of a SIAM for this compound would be critical to understanding its stability profile under various environmental conditions.
This process involves subjecting the drug substance to stress conditions such as heat, humidity, acid and base hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines. The analytical method, typically a more selective technique like High-Performance Liquid Chromatography (HPLC) rather than UV spectroscopy, must be able to resolve the intact drug peak from the peaks of any degradation products formed. The validation of such a method would demonstrate its specificity and stability-indicating capabilities, making it suitable for determining the shelf-life and storage conditions for pharmaceutical products containing this compound.
Molecular Interactions and Computational Chemistry Investigations of Cefuroxime Systems
Computational Molecular Modeling Approaches
Molecular modeling techniques simulate the behavior of molecules and their interactions, providing a dynamic view at the atomic level. These methods are crucial for understanding how drugs like Cefuroxime (B34974) interact with their biological targets.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach allows for the detailed analysis of conformational changes and the stability of drug-receptor complexes. For Cefuroxime, MD simulations have been instrumental in exploring its interaction with target proteins, such as penicillin-binding proteins (PBPs).
MD simulations have also been applied to study the complexation of Cefuroxime Axetil with cyclodextrins, which can be used to improve the drug's solubility. nih.govresearchgate.net These simulations provide atomic-level details of how the drug molecule fits within the cyclodextrin (B1172386) cavity and identify the primary forces driving complex formation, such as hydrogen bonding and van der Waals interactions. nih.govresearchgate.net
Table 1: Key Residue Interactions in Cefuroxime Binding
| Interacting Residue | Interaction Type | Significance |
|---|---|---|
| Gln569 | Hydrogen Bond | Contributes to differential binding in resistant strains. nih.gov |
| Tyr594 | Pi-Stacking/van der Waals | Key for stable binding; mutation affects affinity. nih.gov |
| Gly596 | van der Waals | Involved in shaping the binding pocket. nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Cefuroxime) when bound to a second (the receptor, e.g., a PBP) to form a stable complex. nih.gov It is widely used in drug design to screen potential drug candidates and to understand the specific interactions that govern binding. nih.govresearchgate.net
The process involves preparing the 3D structures of both the ligand and the receptor. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each pose to estimate the binding affinity. nih.gov The lowest binding energy score typically represents the most stable and likely binding mode. nih.gov
For Cefuroxime systems, docking studies can:
Predict Binding Poses: Identify the most probable orientation of Cefuroxime within the active site of a target enzyme, showing how its functional groups align with key amino acid residues.
Estimate Binding Affinity: Provide a quantitative score (e.g., in kcal/mol) that helps rank its binding strength relative to other compounds or different protein targets.
Elucidate Interaction Mechanisms: Visualize and analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov
Table 2: Representative Docking Study Parameters
| Parameter | Description | Typical Value/Software |
|---|---|---|
| Docking Software | Algorithm used for conformational search and scoring. | AutoDock Vina, PyRx nih.gov |
| Receptor Preparation | Processing of the protein structure. | Removal of water, addition of hydrogens, energy minimization. nih.gov |
| Ligand Preparation | Processing of the drug molecule structure. | Energy minimization, conversion to appropriate file format (e.g., PDBQT). nih.gov |
| Grid Box | Defines the search space within the receptor's binding site. | Centered on the active site with dimensions covering key residues. nih.gov |
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a macromolecule. nih.gov It is often used as a post-processing step on snapshots taken from an MD simulation trajectory to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov It is considered a good balance between computational accuracy and speed, making it more rigorous than empirical docking scores but less computationally expensive than stricter methods like alchemical free energy perturbation. nih.gov
In the study of Cefuroxime's interaction with PBP2x, the closely related MM-PBSA method was used to confirm that Cefuroxime binds more tightly to the protein from the drug-sensitive strain than the resistant strain. nih.gov This calculation provides a quantitative energetic value that supports the qualitative observations from the MD simulation and is consistent with experimental findings of drug resistance. nih.gov
The binding free energy in MM/GBSA is typically decomposed into several components:
ΔE_MM: Changes in molecular mechanics energy (van der Waals and electrostatic interactions).
ΔG_solv: The solvation free energy, which is further divided into polar and nonpolar contributions.
-TΔS: The conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors). nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and reactivity of molecules. These methods provide highly detailed information about electron distribution, bond energies, and molecular orbitals.
Density Functional Theory (DFT) is a versatile quantum chemical method used to investigate the electronic properties of many-atom systems. semanticscholar.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. researchgate.net This approach has been successfully used to study the structure, stability, and reactivity of various molecules. researchgate.netmdpi.com
For a molecule like Cefuroxime, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms with high accuracy.
Calculate Atomic Charges: Determine the partial charge on each atom, which is crucial for understanding electrostatic interactions and for parameterizing force fields used in MD simulations. nih.gov
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation. semanticscholar.org
Model Reaction Mechanisms: Investigate the transition states and energy barriers of chemical reactions, such as the acylation of a PBP by Cefuroxime.
The accuracy of a DFT calculation depends critically on the choice of the "level of theory," which comprises the functional and the basis set.
Functional: The functional is an approximation of the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used "hybrid" functional that combines exact energy from Hartree-Fock theory with approximations from other sources, often providing a good balance of accuracy and computational cost for organic molecules. nih.govnih.gov
Basis Set: A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. The size and type of basis set determine the flexibility the calculation has in describing the electron distribution.
6-311G: This is a Pople-style, split-valence basis set. The "6-311" indicates that core orbitals are described by a single function (composed of 6 primitive functions), while valence orbitals are split into three functions (composed of 3, 1, and 1 primitive functions, respectively), allowing for greater flexibility in describing the electron density involved in chemical bonding. gaussian.com It is considered a "triple-zeta" basis set for valence electrons. arxiv.org
Polarization and Diffuse Functions: To improve accuracy, basis sets are often augmented. Polarization functions (e.g., (d) or (d,p)) add functions with higher angular momentum, allowing orbitals to change shape and direction, which is crucial for describing chemical bonds accurately. arxiv.org Diffuse functions (e.g., + or ++) add broad functions that are important for describing systems with delocalized electrons, such as anions or excited states. gaussian.com
The combination B3LYP/6-311G(d,p) represents a robust level of theory commonly used for geometry optimization and electronic property calculations of organic molecules like Cefuroxime, providing reliable results for many applications. nih.gov
Table 3: Common Compound Names
| Compound Name |
|---|
| Cefuroxime |
| Cefuroxime butyl ammonium (B1175870) |
| Cefuroxime Axetil |
Analysis of Molecular Geometry and Potential Energy Surfaces
The study of a molecule's geometry and its potential energy surface (PES) is fundamental to understanding its stability, reactivity, and interactions. longdom.org A potential energy surface is a multidimensional representation of a molecular system's energy as a function of the spatial arrangement of its constituent atoms. longdom.org By analyzing the PES, researchers can identify stable molecular structures (corresponding to energy minima) and predict pathways for chemical reactions. longdom.orgslideshare.net
For the cefuroxime system, computational methods such as Density Functional Theory (DFT) have been employed to determine its molecular geometry. nih.govresearchgate.net Specifically, quantum-chemical calculations using the B3LYP functional and a 6-31G(d,p) basis set have been used to model the geometric structure of cefuroxime axetil. nih.govresearchgate.net
These computational analyses also allow for the determination of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule, identifying positive (electrophilic) and negative (nucleophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net
Calculation of Vibrational Frequencies
Vibrational spectroscopy, in conjunction with theoretical calculations, provides detailed insights into a molecule's structural characteristics. nih.gov For cefuroxime axetil, Fourier-transform infrared (FT-IR) and Raman scattering spectroscopy have been used to obtain experimental vibrational spectra. nih.govresearchgate.net These experimental findings are then supported by quantum-chemical calculations, which help in the precise assignment of observed vibrational bands to specific molecular motions. nih.gov
This combined approach has proven effective for identifying and characterizing the various functional groups within the cefuroxime axetil molecule. mdpi.comresearchgate.net Furthermore, these spectroscopic and computational methods can distinguish between different physical forms of the compound, such as its amorphous and crystalline states, which can have different physical properties. nih.gov
Below is a table summarizing key vibrational frequencies and their assignments for cefuroxime axetil, as determined by Raman spectroscopy. mdpi.com
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| 1593 | C=C stretching in furanyl ring and C=N stretching in (methoxyimino)acetyl group |
| 1483 | C=C stretching in furanyl ring, C–C stretching, N–H, and CH₂ scissoring modes |
| 1396 | CH₃ scissoring in the (acetyloxy)ethyl group |
| 1346 | C–O, C–N, and CH₂ stretching modes in the furanyl(methoxyimino)acetyl group |
| 2944 | CH₃ antisymmetric stretching |
| 1634 | C=C stretching |
| 1550 | C–C stretching vibrations |
| 179 | Skeletal deformations |
Intermolecular Interactions in Cefuroxime Complexes
The interaction of cefuroxime with other molecules is critical for its formulation and delivery. Cyclodextrins, in particular, have been extensively studied as host molecules to form inclusion complexes with cefuroxime axetil, thereby enhancing its physicochemical properties. nih.gov
Host-Guest Inclusion Complexes with Cyclodextrins (e.g., α-, β-, γ-, and 2-Hydroxypropyl-β-CD)
Cefuroxime axetil forms host-guest type inclusion complexes with various cyclodextrins (CDs), including the natural α-, β-, and γ-cyclodextrins, as well as the synthetic derivative 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules like cefuroxime axetil. mdpi.compharmaexcipients.com
The formation of these complexes is a key strategy for increasing the aqueous solubility and stability of poorly soluble drugs. nih.govmdpi.com The encapsulation process involves non-covalent intermolecular interactions, which effectively shield the guest molecule within the CD cavity. mdpi.com Both experimental studies using Raman spectroscopy and computational molecular dynamics simulations have confirmed the successful formation of these inclusion complexes. nih.govnih.gov
Characterization of Interacting Chemical Moieties (e.g., Furanyl, Methoxy (B1213986) Groups, Hydrogen Bonding)
The nature of the interaction between cefuroxime axetil and cyclodextrins varies depending on the type of cyclodextrin used. nih.gov Molecular dynamics simulations and spectroscopic analyses have identified the specific chemical groups involved in the complexation. nih.govnih.gov
α-CD and β-CD : Interactions with these cyclodextrins primarily involve the furanyl and methoxy moieties of the cefuroxime axetil molecule. nih.govnih.gov
γ-CD : This larger cyclodextrin engages in a more diverse pattern of interactions with cefuroxime axetil compared to the smaller α- and β-CDs. nih.govnih.gov
2-HP-β-CD : The complexation with this derivative is significantly influenced by the formation of hydrogen bonds. nih.govnih.gov
The primary forces driving the formation of these complexes are non-covalent, including van der Waals' forces and hydrogen bonding between the host and guest molecules. mdpi.com
Estimation of Binding Affinities and Stability Constants of Complexes
The strength and stability of the host-guest complexes are quantified by their binding affinities and stability constants (also known as association constants, Kₛ). researchgate.netruc.dk Molecular dynamics simulations have been instrumental in predicting and ordering the binding affinities of cefuroxime axetil with different cyclodextrins. nih.govnih.gov
| Cyclodextrin Type | Relative Binding Affinity for Cefuroxime Axetil |
| 2-Hydroxypropyl-β-CD | Highest |
| γ-CD | High |
| β-CD | Lower |
| α-CD | Lowest |
Phase solubility studies are a common experimental method to determine the stability constants of these complexes. researchgate.net Research has also shown that the stability and complexation efficiency can be further enhanced by introducing a third component, such as L-arginine or water-soluble polymers like PVP and HPMC, to form ternary complexes. researchgate.netrjptonline.org The negative Gibbs free energy (ΔG) values obtained in some studies suggest that the binding process is spontaneous. pharmaexcipients.com
Preclinical Pharmacokinetic Evaluation of Cefuroxime and Its Prodrugs in Animal Models
Absorption and Disposition Kinetics in Various Animal Species (e.g., Dogs, Rats, Goats)
The absorption and disposition of cefuroxime (B34974) vary across different animal species, influenced by physiological and metabolic differences.
In rats , following a single intramuscular (IM) injection of cefuroxime lysine (B10760008), the maximum plasma concentration (Cmax) was observed to be 73.51 ± 12.46 mg/L. nih.gov After oral administration of the prodrug cefuroxime axetil, the bioavailability was estimated to be between 17% and 24%. nih.govnih.gov
Studies in dogs have also been comprehensive. After a single intravenous (IV) infusion, the elimination half-life of cefuroxime lysine was found to be 0.91 ± 0.10 hours. nih.gov When administered intramuscularly, cefuroxime reached a Cmax of 22.99 ± 7.87 µg/mL in approximately 0.43 hours. nih.gov Oral administration of cefuroxime axetil in dogs showed that absorption was significantly enhanced by food, with bioavailability increasing from approximately 14% in fasted dogs to 33% in fed dogs for the tablet formulation. nih.gov
In goats , cefuroxime sodium administered intravenously is rapidly distributed and eliminated. research-nexus.netresearchgate.net Following intramuscular injection, the peak serum concentration (Cmax) was 12.965 µg/mL, achieved at 0.515 hours (tmax). researchgate.netnih.gov The disposition kinetics after a single IM dose in lactating goats showed a peak plasma concentration of 18.26 ± 3.17 µg/ml, which was attained in 20 minutes. arccjournals.com
Table 1: Key Pharmacokinetic Parameters of Cefuroxime in Various Animal Species
| Species | Compound | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| Rats | Cefuroxime Lysine | IM | 73.51 | - | - |
| Rats | Cefuroxime Axetil | Oral | - | - | 17-24 |
| Dogs | Cefuroxime | IM | 22.99 | 0.43 | 79.7 |
| Dogs | Cefuroxime Axetil | Oral (Fasted) | 2.74 | - | 14.08 |
| Dogs | Cefuroxime Axetil | Oral (Fed) | 6.30 | - | 32.97 |
| Goats | Cefuroxime Sodium | IM | 12.97 | 0.52 | 88.4 |
| Goats | Cefuroxime | IM | 18.26 | 0.33 | - |
Comparative Pharmacokinetics Across Administration Routes (Intravenous, Intramuscular, Subcutaneous, Oral)
The route of administration significantly influences the pharmacokinetic profile of cefuroxime.
Intravenous (IV) administration results in immediate and complete bioavailability. In rats, the plasma disposition of cefuroxime lysine after IV administration was characterized by a rapid distribution process. nih.gov
Intramuscular (IM) and Subcutaneous (SC) injections lead to rapid absorption. In dogs, the bioavailability after IM and SC administration was high, at 79.70 ± 14.43% and 77.22 ± 21.41%, respectively. nih.gov The peak plasma concentration was reached more quickly after IM injection (0.43 h) compared to SC injection (0.99 h). nih.gov In goats, IM administration resulted in excellent systemic bioavailability, reported as 88.4% and 103.5% for two different doses. research-nexus.netresearchgate.netnih.gov
Oral administration , typically of the prodrug cefuroxime axetil, results in lower and more variable absorption. nih.gov This is partly due to hydrolysis of the prodrug in the gastrointestinal tract and a specialized, saturable transport mechanism for absorption. nih.gov In rats, the oral bioavailability of cefuroxime from cefuroxime axetil was found to be approximately 24%. nih.gov In dogs, oral absorption is low and erratic, particularly in the fasted state. nih.gov
Intraperitoneal (IP) injection in rats resulted in better absorption compared to the IM route, with a longer mean residence time, suggesting the potential for prolonged retention. nih.gov
Compartmental and Non-Compartmental Analysis of Pharmacokinetic Data
Both compartmental and non-compartmental models have been utilized to analyze cefuroxime's pharmacokinetic data in animals.
Compartmental analysis in rats showed that the disposition of cefuroxime lysine was best described by different models depending on the route: a tri-compartmental open model for IV, a bi-compartmental model for IP, and a mono-compartmental model for IM administration, all with first-order elimination. nih.gov In goats, the serum concentration-time curves of cefuroxime sodium after IV injection were best fitted to a two-compartment open model. researchgate.netnih.gov A two-compartment model was also used to predict the disposition kinetics in rats after IV, IP, and oral administration. nih.gov
Non-compartmental analysis (NCA) has also been applied to derive key pharmacokinetic parameters. For instance, NCA was used alongside compartmental modeling in studies involving rats to calculate parameters like mean residence time (MRT) and area under the curve (AUC). nih.gov
Investigation of Nonlinear Pharmacokinetic Phenomena (e.g., Saturable Absorption, Saturable Elimination)
Preclinical studies have revealed nonlinear pharmacokinetic phenomena for cefuroxime and its prodrugs.
The oral absorption of the prodrug cefuroxime axetil in rats demonstrates saturable absorption . nih.gov This process is described as a specialized transport mechanism that follows Michaelis-Menten kinetics. nih.govresearchgate.net This means that as the dose increases, the transport system can become saturated, leading to a decrease in the fraction of the drug absorbed. This saturable absorption contributes to the variable and poor bioavailability of oral cefuroxime axetil. nih.govresearchgate.net
Furthermore, investigations in rats have also suggested saturable elimination . The disposition kinetics after IV administration of cefuroxime sodium were found to be nonlinear, with plasma clearance increasing as the dose increased. nih.govcolab.ws This phenomenon was attributed to a potential saturable renal tubular reabsorption of the antibiotic. nih.govcolab.ws
Systemic Clearance and Elimination Half-Life Determination in Animal Models
Systemic clearance (Cl) and elimination half-life (t1/2) are critical parameters that describe how quickly a drug is removed from the body. These values show considerable interspecies variation for cefuroxime.
In rats , the elimination half-life of cefuroxime lysine after an IV bolus was 0.56 ± 0.32 hours, with a total body clearance of 1.51 ± 0.20 L·h⁻¹·kg⁻¹. nih.gov
In dogs , the elimination half-life was longer. Following IV, IM, and SC administration, the elimination half-lives were 1.12 ± 0.19 h, 1.13 ± 0.13 h, and 1.04 ± 0.23 h, respectively. nih.gov The total body clearance in dogs after IV infusion was reported to be 0.319 ± 0.031 L·h⁻¹·kg⁻¹. nih.gov
In goats , after IV injection, cefuroxime was rapidly eliminated with half-lives of 1.482 hours and 1.416 hours for two different doses. researchgate.netnih.gov After IM injection, the elimination half-lives were slightly longer, at 2.088 and 2.114 hours, respectively. research-nexus.netresearchgate.netnih.gov Another study in lactating goats reported an elimination half-life of 1.42 ± 0.07 hours after IM administration. arccjournals.com
Table 2: Systemic Clearance and Elimination Half-Life of Cefuroxime in Animal Models
| Species | Route | Elimination Half-Life (h) | Systemic Clearance (L·h⁻¹·kg⁻¹) |
|---|---|---|---|
| Rats | IV | 0.56 | 1.51 |
| Dogs | IV | 1.12 | 0.319 |
| Dogs | IM | 1.13 | - |
| Dogs | SC | 1.04 | - |
| Goats | IV | 1.42 - 1.48 | - |
| Goats | IM | 1.42 - 2.11 | - |
Protein Binding Characteristics in Animal Plasma
The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its pharmacological effect, as only the unbound fraction is active. Cefuroxime generally exhibits low to moderate protein binding.
In goats , the in vitro protein binding of cefuroxime sodium in serum was found to be low, with values ranging from 13.3% to 21.6%, and an average of 17.0%. research-nexus.netresearchgate.netnih.gov
While specific percentages for other species are not always detailed in the available literature, general observations suggest that compounds tend to be slightly less bound to plasma proteins in preclinical species like rats and dogs compared to humans. rsc.orgmdpi.comrsc.org Differences in cefuroxime's total body clearance between species may be partly attributable to variations in plasma protein binding and renal perfusion rates. researchgate.net
Excretion Pathways and Renal Elimination in Animal Studies
The primary route of elimination for cefuroxime from the body is via the kidneys.
Studies across multiple animal models, including goats, have shown that cefuroxime is excreted in large amounts in the urine, with urinary concentrations being much higher than those in serum. research-nexus.netresearchgate.netnih.gov In lactating goats, peak urine concentrations reached 2841 ± 227.5 µg/ml within 30 minutes of an IM injection. arccjournals.com
In rats, following IV administration, approximately 79.3% of the dose was excreted in the urine within 72 hours. researchgate.net Similarly, in dogs, 84.8% of an IV dose was excreted in the urine within 12 hours. researchgate.net
Formulation Science and Drug Delivery System Engineering for Cefuroxime Analogues
Strategies for Enhancing Dissolution Rate
A critical step in improving the therapeutic efficacy of poorly soluble drugs like cefuroxime (B34974) analogues is to increase their rate of dissolution in physiological fluids. Several advanced techniques have been successfully applied to achieve this goal.
Solid dispersion is a prominent technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix. This approach effectively reduces the particle size of the drug to a molecular level, thereby increasing the surface area available for dissolution.
Hydrophilic carriers such as urea (B33335) and Poloxamer 188 have been investigated for their potential to enhance the dissolution of Cefuroxime Axetil. In a study utilizing urea as a carrier, solid dispersions prepared by the solvent evaporation method showed a significant improvement in the dissolution rate compared to the pure drug. nih.gov The mechanism behind this enhancement is attributed to the increased wettability of the drug particles and the reduction of drug crystallinity. nih.gov
Similarly, Poloxamer 188, a non-ionic surfactant, has been successfully used to prepare solid dispersions of Cefuroxime Axetil. nih.govresearchgate.net These dispersions, prepared by methods such as fusion and surface adsorption, demonstrated a marked increase in the dissolution rate. nih.gov The presence of Poloxamer 188 improves the wettability and solubility of the drug, contributing to a faster release from the formulation. nih.govresearchgate.net
Dissolution Enhancement of Cefuroxime Axetil Solid Dispersions
| Carrier | Method of Preparation | Key Finding | Reference |
|---|---|---|---|
| Urea | Solvent Evaporation | Significant improvement in dissolution rate compared to pure drug. | nih.gov |
| Poloxamer 188 | Fusion and Surface Adsorption | 23-fold improvement in dissolution rate at 15 minutes (Q15). | nih.gov |
| Poloxamer 188 | All solid dispersion formulations showed higher dissolution rates than pure Cefuroxime Axetil. | researchgate.net |
The solid-state properties of a drug, specifically its crystalline or amorphous nature, play a crucial role in its solubility and dissolution rate. The amorphous form of a drug generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart due to the lower energy required to break the non-ordered molecular arrangement. uri.edusemanticscholar.org
For Cefuroxime Axetil, the amorphous form has been shown to have superior bioavailability. researchgate.net Studies have focused on methods to convert the crystalline form to the amorphous state to enhance its solubility. uri.edusemanticscholar.org The conversion to an amorphous form can be achieved through various techniques, including spray drying and solvent evaporation with polymers that inhibit crystallization. uri.edu The resulting amorphous solid dispersions demonstrate significantly improved dissolution profiles. However, the inherent physical instability of the amorphous state, which can lead to recrystallization over time, is a critical factor that needs to be controlled during formulation development. uri.edu
Spherical crystallization is a particle engineering technique that allows for the simultaneous crystallization and agglomeration of drug particles to produce spherical agglomerates with improved micromeritic properties, such as flowability and compressibility, as well as enhanced dissolution. nih.govresearchgate.net
The emulsion solvent diffusion (ESD) method is a common technique used for spherical crystallization. nih.govbioline.org.br In the case of Cefuroxime Axetil, polymeric recrystallized agglomerates have been prepared using the ESD technique. bioline.org.br This process involves dissolving the drug and a polymer in a good solvent and then diffusing this solution into a poor solvent, leading to the formation of spherical particles. These agglomerates have been shown to exhibit a marked increase in dissolution rate compared to the pure drug. bioline.org.br The improvement is attributed to the increased surface area, improved wettability by the polymer, and a reduction in drug crystallinity. bioline.org.br
Advanced Delivery System Approaches
Beyond modifying the physicochemical properties of the drug itself, advanced drug delivery systems offer sophisticated approaches to improve the bioavailability of cefuroxime analogues.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to form inclusion complexes with poorly water-soluble drug molecules. researchgate.netnih.gov This encapsulation can significantly enhance the aqueous solubility and dissolution rate of the guest drug.
The formation of inclusion complexes between Cefuroxime Axetil and various cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD), has been extensively studied. researchgate.netnih.govresearchgate.net These complexes have demonstrated a substantial increase in the solubility and dissolution rate of Cefuroxime Axetil. nih.gov The inclusion complex effectively masks the lipophilic nature of the drug, allowing for better interaction with aqueous media. Molecular modeling studies have been used to understand the geometry and inclusion mode of Cefuroxime Axetil within the cyclodextrin (B1172386) cavity, further aiding in the design of these delivery systems. nih.gov
Cefuroxime Axetil-Cyclodextrin Inclusion Complexes
| Cyclodextrin | Method of Complexation | Key Finding | Reference |
|---|---|---|---|
| β-cyclodextrin | Spray Drying | Significant improvement in solubility and dissolution rate. | nih.gov |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | researchgate.net |
As mentioned in the context of spherical crystallization, the use of polymers to create recrystallized agglomerates is a powerful strategy. bioline.org.br These systems not only improve dissolution but also offer better handling and processing characteristics for manufacturing solid dosage forms. By selecting appropriate polymers, it is possible to modulate the drug release profile. For instance, polymers can be chosen to provide immediate release by enhancing wettability and dispersion, or they can be used to achieve sustained release by forming a matrix that controls drug diffusion. The polymeric recrystallized agglomerates of Cefuroxime Axetil prepared by the emulsion solvent diffusion technique have shown enhanced solubility and dissolution, along with improved flowability and compressibility, making them suitable for direct compression into tablets. bioline.org.br
Physicochemical Stability in Formulated Systems
The available body of research extensively covers other analogues of cefuroxime, such as Cefuroxime Axetil and Cefuroxime Sodium, detailing their degradation kinetics, stability profiles under various conditions (pH, temperature, light), and interactions with excipients. However, dedicated studies on the butyl ammonium (B1175870) salt of cefuroxime are not present in the searched scientific and technical publications.
Therefore, it is not possible to provide detailed information, data tables, or research findings regarding the physicochemical stability of Cefuroxime butyl ammonium as per the requested outline. The influence of formulation components, environmental factors, and storage conditions on this specific compound remains uncharacterized in the accessible literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
